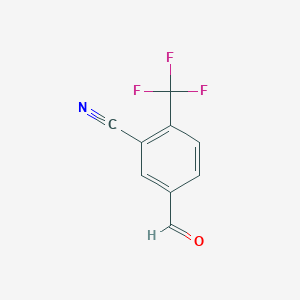

5-Formyl-2-(trifluoromethyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8-2-1-6(5-14)3-7(8)4-13/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGQLXCDZIYFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Formyl 2 Trifluoromethyl Benzonitrile

Strategies for Introducing the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of the target molecule. This can be achieved through various approaches, including electrophilic, nucleophilic, and radical trifluoromethylation. A plausible starting material for such transformations is 3-bromobenzonitrile, which offers a handle for the introduction of the trifluoromethyl group at the 2-position and subsequent modification at the 5-position.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that delivers a "CF3+" equivalent. While direct electrophilic trifluoromethylation of an unmodified benzonitrile (B105546) is challenging due to the electron-withdrawing nature of the nitrile group, a common strategy involves the use of arylboronic acids.

For instance, 3-cyanophenylboronic acid can be subjected to a copper-catalyzed trifluoromethylation using an electrophilic trifluoromethylating reagent such as Togni's reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one). This method has proven effective for a range of aryl- and alkenylboronic acids, proceeding under mild conditions. organic-chemistry.org

Table 1: Proposed Electrophilic Trifluoromethylation of 3-Cyanophenylboronic Acid

| Reagent/Catalyst | Role | Notes |

| 3-Cyanophenylboronic acid | Starting Material | Can be prepared from 3-bromobenzonitrile. |

| Togni's reagent | Electrophilic CF3 source | A hypervalent iodine reagent. |

| Copper(I) iodide (CuI) | Catalyst | Facilitates the trifluoromethylation. |

| 1,10-Phenanthroline | Ligand | Enhances the catalytic activity of copper. |

| Potassium carbonate (K2CO3) | Base | Promotes the reaction. |

| Diglyme | Solvent | Found to be an effective solvent for this transformation. organic-chemistry.org |

This reaction would yield 2-(trifluoromethyl)benzonitrile (B1294956), which can then be formylated in a subsequent step.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide with a nucleophilic trifluoromethyl source. Starting from 3-bromobenzonitrile, a transition metal-catalyzed cross-coupling reaction can be employed to introduce the trifluoromethyl group. Reagents like trifluoromethyltrimethylsilane (TMSCF3), in the presence of a fluoride (B91410) source, or potassium trifluoroacetate (B77799) (CF3COOK) with a copper catalyst are commonly used.

The reaction conditions would need to be carefully optimized to favor the substitution of the bromine atom with the trifluoromethyl group.

Radical Trifluoromethylation Protocols

Radical trifluoromethylation offers another viable route for the introduction of the CF3 group. A common and relatively inexpensive source for generating trifluoromethyl radicals is trifluoroiodomethane (CF3I). beijingyuji.com The reaction can be initiated by photoredox catalysis or with the use of a radical initiator.

In a potential synthetic pathway, an arylboronic acid derivative could be coupled with CF3I under photoredox and copper catalysis. beijingyuji.com This approach generates a trifluoromethyl radical that can then be coupled with the aryl species.

Formylation Reactions on Fluorinated Aromatics

Once the trifluoromethyl group is installed to produce 2-(trifluoromethyl)benzonitrile, the next critical step is the introduction of a formyl group at the 5-position.

Grignard Reagent-Mediated Formylation

This method involves the formation of a Grignard reagent from a halogenated precursor, followed by reaction with a formylating agent. A potential route would start with 2-trifluoromethyl-5-bromobenzonitrile. This intermediate could be prepared from 3-amino-4-(trifluoromethyl)benzonitrile (B567891) via a Sandmeyer reaction.

The Grignard reagent, 5-cyano-4-(trifluoromethyl)phenylmagnesium bromide, would then be reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

Table 2: Proposed Grignard Reagent-Mediated Formylation

| Reactant/Reagent | Role |

| 2-Trifluoromethyl-5-bromobenzonitrile | Starting Material |

| Magnesium (Mg) | Metal |

| N,N-Dimethylformamide (DMF) | Formylating Agent |

| Acidic workup (e.g., HCl) | Hydrolysis |

Directed Ortho-Metalation and Subsequent Formylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

While the trifluoromethyl group itself is a moderate directing group, the cyano group can also influence the regioselectivity of the lithiation. For 2-(trifluoromethyl)benzonitrile, lithiation is expected to occur at the position ortho to the directing group. However, the strong electron-withdrawing nature of both substituents makes deprotonation challenging.

An alternative approach would be to utilize a starting material with a more potent directing group. If a suitable directing group were present at the 1-position, lithiation and subsequent formylation at the 5-position could be achieved.

Another formylation method that could be considered is the Vilsmeier-Haack reaction. This reaction typically requires electron-rich aromatic substrates, making it less suitable for the electron-deficient 2-(trifluoromethyl)benzonitrile. mychemblog.comchemistrysteps.comorganic-chemistry.org

Vilsmeier-Haack and Related Methods

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.net The reaction typically employs a phosphoryl chloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. commonorganicchemistry.comgoogle.com This electrophile then attacks the aromatic ring, and subsequent hydrolysis yields the corresponding aldehyde. commonorganicchemistry.comgoogle.com

The efficacy of the Vilsmeier-Haack reaction is highly dependent on the electronic properties of the aromatic substrate. Aromatic compounds with electron-donating groups are generally more reactive towards the weakly electrophilic Vilsmeier reagent. google.com Conversely, substrates bearing strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) and cyano (-CN) groups present in 2-(trifluoromethyl)benzonitrile, are significantly deactivated towards electrophilic aromatic substitution. This deactivation presents a considerable challenge for the direct formylation of 2-(trifluoromethyl)benzonitrile using the Vilsmeier-Haack reaction. While the reaction has been successfully applied to hydrazones derived from electron-deficient ketones, researchgate.net its direct application to highly deactivated benzonitrile systems is not widely documented in the reviewed literature.

A plausible, though likely challenging, approach would involve subjecting 2-(trifluoromethyl)benzonitrile to forcing Vilsmeier-Haack conditions.

| Reactant | Reagents | Potential Product | Notes |

| 2-(Trifluoromethyl)benzonitrile | POCl₃, DMF | 5-Formyl-2-(trifluoromethyl)benzonitrile | Reaction is expected to be low-yielding due to the electron-deficient nature of the substrate. |

Nitrile Group Installation in Aryl Systems

The introduction of the nitrile group is a crucial step in the synthesis of this compound. This can be accomplished through various methods, including the displacement of a halogen or through oxidative processes.

A common and effective method for the synthesis of aryl nitriles is the cyano-dehalogenation of aryl halides. This transformation is often achieved using a metal cyanide, frequently in the presence of a palladium or copper catalyst. A relevant example is the synthesis of 2-fluoro-5-formylbenzonitrile (B141211), which can be prepared by heating 3-bromo-4-fluorobenzaldehyde (B1265969) with cuprous cyanide. wikipedia.orgdntb.gov.ua This demonstrates the feasibility of introducing a cyano group onto a halogenated benzaldehyde (B42025) derivative.

A similar strategy can be envisioned for the synthesis of this compound, starting from a halogenated 2-(trifluoromethyl)benzaldehyde. For instance, 5-bromo-2-(trifluoromethyl)benzaldehyde (B2770645) could serve as a suitable precursor. The reaction would likely involve treatment with a cyanide source, such as copper(I) cyanide or zinc cyanide, potentially with a palladium catalyst and a suitable ligand.

| Starting Material | Cyanating Agent | Catalyst/Conditions | Product | Yield |

| 5-Bromo-2-(trifluoromethyl)benzaldehyde | CuCN | NMP, heat | This compound | Not reported |

| 3-Bromo-4-fluorobenzaldehyde | CuCN | NMP, 170°C | 2-Fluoro-5-formylbenzonitrile | 76.1% wikipedia.org |

Another well-established method for introducing a nitrile group is the Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide solution to replace the diazonium group with a nitrile. nbinno.com In the context of synthesizing the target molecule, one could start with 5-amino-2-(trifluoromethyl)benzaldehyde.

Oxidative cyanation provides an alternative route for the synthesis of nitriles, often starting from aldehydes or alcohols. researchgate.netnih.gov This method can circumvent the need for halogenated precursors. One common approach involves the conversion of an aldehyde to an oxime, followed by dehydration to the nitrile. For example, 2-nitro-4-trifluoromethylbenzonitrile has been synthesized from 2-nitro-4-trifluoromethylbenzaldehyde by reaction with hydroxylamine (B1172632) hydrochloride to form the oxime, which is then dehydrated. google.com

A direct oxidative cyanation of an aldehyde to a nitrile can also be achieved. These reactions often utilize a source of nitrogen, such as ammonia (B1221849), and an oxidant. While specific examples for trifluoromethyl-substituted benzaldehydes are not prevalent in the reviewed literature, the general methodology is well-established. nih.gov

| Precursor | Reagents | Intermediate | Product |

| 5-Formyl-2-(trifluoromethyl)benzaldehyde | 1. Hydroxylamine hydrochloride, base 2. Dehydrating agent | 5-(Hydroxyiminomethyl)-2-(trifluoromethyl)benzonitrile | This compound |

| 5-Formyl-2-(trifluoromethyl)benzaldehyde | Ammonia, Oxidant | Not applicable | This compound |

Stepwise Synthetic Routes

Multi-step synthetic sequences are often necessary to achieve the desired substitution pattern and functionality of this compound. These routes typically begin with more readily available starting materials.

A logical synthetic approach involves the formylation of a brominated trifluoromethylbenzonitrile. For instance, 5-bromo-2-(trifluoromethyl)benzonitrile (B582136) could be a key intermediate. The introduction of the formyl group at the 5-position can be accomplished through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com This method is particularly useful for introducing functional groups at specific positions on an aromatic ring.

The synthesis of the starting material, a brominated 2-(trifluoromethyl)benzonitrile, can be achieved through various bromination and cyanation strategies.

| Intermediate | Reagents | Reaction Type | Product |

| 5-Bromo-2-(trifluoromethyl)benzonitrile | 1. n-BuLi or s-BuLi 2. DMF | Lithium-Halogen Exchange, Formylation | This compound |

A more extended synthetic route can commence from a trifluoromethylfluorobenzene precursor, such as m-trifluoromethylfluorobenzene. A patent describes a multi-step process starting with the bromination of m-trifluoromethylfluorobenzene to yield 4-fluoro-2-trifluoromethyl bromobenzene. google.com This intermediate can then undergo a cyano-dehalogenation reaction to introduce the nitrile group. Subsequent steps would be required to introduce the formyl group at the desired position. This might involve a nucleophilic aromatic substitution of the fluorine atom, followed by functional group manipulations to install the aldehyde.

A plausible synthetic sequence could be:

Bromination: Electrophilic bromination of a suitable trifluoromethylbenzene derivative.

Cyanation: Conversion of the bromo group to a nitrile via cyano-dehalogenation.

Formylation: Introduction of the formyl group, potentially through oxidation of a methyl group or formylation of a lithiated intermediate.

A patent for the preparation of 2-fluoro-5-formylbenzonitrile outlines a three-step synthesis starting from o-fluorobenzonitrile, which involves an initial reaction with an aldehyde and a halide under acidic conditions, followed by hydrolysis and oxidation. google.com This indicates that multi-step sequences involving the construction of the formyl group precursor are a viable strategy.

| Starting Material | Key Transformations | Intermediate(s) | Final Product |

| m-Trifluoromethylfluorobenzene | Bromination, Cyanation, Formylation | 4-Fluoro-2-trifluoromethyl bromobenzene, 4-Fluoro-2-(trifluoromethyl)benzonitrile | This compound |

| o-Fluorobenzonitrile | Reaction with aldehyde/halide, Hydrolysis, Oxidation | 2-Fluoro-5-(halomethyl)benzonitrile, 2-Fluoro-5-(hydroxymethyl)benzonitrile | 2-Fluoro-5-formylbenzonitrile google.com |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. The synthesis of aryl aldehydes, including this compound, can be effectively performed using a continuous-flow protocol for the palladium-catalyzed reductive carbonylation of the corresponding aryl bromide, in this case, 5-bromo-2-(trifluoromethyl)benzonitrile, using syngas (a mixture of carbon monoxide and hydrogen). nih.gov

In a typical continuous flow setup, a solution of the aryl bromide and a palladium catalyst with a suitable ligand is pumped through a heated reactor coil under a pressurized atmosphere of carbon monoxide and hydrogen. nih.gov The precise control over reaction parameters such as temperature, pressure, residence time, and the stoichiometric ratio of CO to H₂ is crucial for optimizing the yield and minimizing side products. nih.gov Continuous-flow processes offer enhanced mass and heat transfer, which can lead to cleaner reaction profiles and higher yields. nih.gov

Key parameters that are optimized in such a continuous flow process include:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition if too high. A typical optimized temperature for similar reactions is around 120°C. nih.gov

Pressure: Sufficient pressure is required to ensure adequate dissolution of the gaseous reactants (CO and H₂) in the liquid phase, with an optimal pressure often found around 10 bar. nih.gov

Residence Time: The time the reactants spend in the heated reactor zone is a critical parameter that can be precisely controlled by adjusting the flow rate.

Catalyst and Ligand Loading: Continuous flow systems can allow for efficient use of the catalyst, and the optimal loading is determined to balance reaction efficiency and cost.

A significant advantage of continuous flow is the ability to safely handle toxic gases like carbon monoxide due to the small reactor volumes and contained system. nih.gov The table below illustrates typical conditions that could be adapted for the continuous flow synthesis of this compound.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | 5-bromo-2-(trifluoromethyl)benzonitrile |

| Catalyst | Palladium(II) acetate |

| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) |

| Gases | Carbon Monoxide (CO) and Hydrogen (H₂) |

| Temperature | 120°C |

| Pressure | 10-20 bar |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |

Palladium-Catalyzed Synthesis Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the formylation of aryl halides provides a direct route to aromatic aldehydes. The synthesis of this compound can be envisioned through the palladium-catalyzed formylation of 5-bromo-2-(trifluoromethyl)benzonitrile. Various sources of the formyl group can be employed, including carbon monoxide with a hydride source or other formylating agents. acs.orgnih.gov

One established method involves the use of carbon monoxide and a hydrogen donor, such as a silyl (B83357) or tin hydride, or formate (B1220265) salts. nih.govrsc.org A more recent and convenient approach utilizes formic acid as the source of both the carbonyl group and the hydride, often activated by an agent like propylphosphonic anhydride. nih.gov This method can be advantageous as it avoids the need for handling highly toxic carbon monoxide gas directly in a laboratory setting and can proceed under relatively mild conditions. nih.gov

The general catalytic cycle for a palladium-catalyzed formylation of an aryl halide (Ar-X) involves:

Oxidative addition of the aryl halide to a Pd(0) complex to form an Ar-Pd(II)-X species.

Insertion of carbon monoxide into the Ar-Pd bond to form an acyl-palladium complex.

Reductive elimination, often facilitated by a hydride source, to yield the aldehyde (Ar-CHO) and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, influencing the stability and reactivity of the palladium catalyst. Phosphine ligands, such as triphenylphosphine (B44618) or bidentate ligands like dppp, are commonly employed. nih.govnih.gov The table below outlines a hypothetical reaction based on established palladium-catalyzed formylation methods.

Table 2: Representative Conditions for Palladium-Catalyzed Batch Synthesis

| Component | Example Reagent/Condition |

|---|---|

| Substrate | 5-bromo-2-(trifluoromethyl)benzonitrile |

| Catalyst Precursor | Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃) |

| Formyl Source | Formic Acid / Propylphosphonic Anhydride |

| Base | Triethylamine (B128534) |

| Solvent | Toluene (B28343) |

| Temperature | 80-110°C |

Comparative Analysis of Synthetic Efficiencies and Selectivities

When comparing continuous flow and batch palladium-catalyzed synthesis for the preparation of this compound, several factors related to efficiency and selectivity must be considered.

Efficiency:

Reaction Time and Throughput: Continuous flow reactors can significantly reduce reaction times due to enhanced heat and mass transfer, allowing for faster reaction rates at higher temperatures. nih.gov This translates to higher throughput, as the product is continuously generated. Batch reactions, on the other hand, typically require longer reaction times to ensure complete conversion.

Scalability: Scaling up continuous flow processes is often more straightforward than batch processes. Instead of using larger reactors, which can present heat transfer and mixing challenges, production can be increased by running the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up").

Energy and Reagent Consumption: The precise control over stoichiometry and temperature in flow reactors can lead to more efficient use of reagents and energy. nih.gov

Selectivity:

Byproduct Formation: The rapid heating and cooling and efficient mixing in continuous flow systems can minimize the formation of byproducts that may arise from side reactions or decomposition at elevated temperatures over extended periods in batch reactors. mit.edu For the formylation of aryl bromides, a common side reaction is the reduction of the starting material to the corresponding arene. The precise control of the CO to H₂ ratio in a flow system can help to maximize the selectivity for the desired aldehyde. nih.gov

Process Control: Continuous flow technology allows for superior control over reaction parameters. This level of control can be critical for reactions where selectivity is highly dependent on temperature, pressure, or reactant concentrations.

The following table provides a comparative overview of the two methodologies.

Table 3: Comparison of Continuous Flow and Batch Synthesis

| Feature | Continuous Flow Synthesis | Palladium-Catalyzed Batch Synthesis |

|---|---|---|

| Safety | Enhanced safety in handling hazardous gases (e.g., CO) due to small reactor volumes. nih.gov | Can pose higher risks when handling toxic gases on a larger scale. |

| Scalability | Readily scalable by extending run time or numbering-up. | Scaling up can be challenging due to heat and mass transfer limitations. |

| Reaction Time | Typically shorter due to intensified conditions. | Generally longer reaction times. |

| Process Control | Precise control over temperature, pressure, and residence time. nih.gov | Less precise control, potential for temperature and concentration gradients. |

| Selectivity | Often higher due to better process control and reduced side reactions. mit.edu | May be lower due to prolonged reaction times and less uniform conditions. |

| Throughput | High, suitable for continuous manufacturing. | Limited by the volume of the reaction vessel. |

Chemical Reactivity and Transformation Studies

Reactivity of the Formyl Group in 5-Formyl-2-(trifluoromethyl)benzonitrile

The aldehyde functionality in this compound is a key site for a variety of chemical transformations. The electrophilic nature of the aldehyde carbon, enhanced by the trifluoromethyl substituent, makes it susceptible to attack by a wide range of nucleophiles.

Condensation Reactions, Including Schiff Base Formation

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. The reaction is often carried out in a suitable solvent like ethanol and can be catalyzed by acid. The resulting Schiff bases are valuable intermediates in organic synthesis. For instance, the closely related 2-formylbenzonitrile undergoes reactions with anilines to form N-aryl isoindolinones through a cascade process initiated by imine formation. nih.gov

Table 1: Representative Schiff Base Formation

| Amine Reactant | Product | Typical Conditions |

|---|---|---|

| Aniline (B41778) | N-(4-cyano-3-(trifluoromethyl)benzylidene)aniline | Ethanol, reflux |

| Benzylamine | N-(4-cyano-3-(trifluoromethyl)benzylidene)methanamine | Methanol, room temp. |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 4-cyano-3-(trifluoromethyl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. The choice of oxidant depends on the desired selectivity and the presence of other functional groups.

Table 2: Oxidation of the Formyl Group

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Potassium permanganate (KMnO4) | 4-cyano-3-(trifluoromethyl)benzoic acid | Basic aqueous solution, heat |

| Jones reagent (CrO3/H2SO4) | 4-cyano-3-(trifluoromethyl)benzoic acid | Acetone, 0 °C to room temp. |

Reduction Pathways to Alcohols and Amines

The formyl group can be reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohol: Standard reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can efficiently reduce the aldehyde to 5-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile. The reaction is typically performed in an alcoholic solvent for NaBH4 or an ether solvent for LiAlH4.

Reductive Amination: Reductive amination allows for the conversion of the formyl group directly into an amine. This one-pot reaction involves the initial formation of an imine with an amine, which is then reduced in situ. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.org Metal-free methods using hydrosilanes catalyzed by frustrated Lewis pairs like B(C6F5)3 have also proven effective for the reductive amination of aldehydes. bris.ac.ukresearchgate.net

Table 3: Reduction of the Formyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Alcohol Reduction | NaBH4, Methanol | 5-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile |

| Reductive Amination | NH3, H2/Pd-C | 5-(aminomethyl)-2-(trifluoromethyl)benzonitrile |

Wittig-Type Olefination Reactions

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. libretexts.orgmasterorganicchemistry.comwikipedia.org These reactions involve the reaction of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE). organic-chemistry.org The HWE reaction is often preferred as it typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproduct is easily removed. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Table 4: Horner-Wadsworth-Emmons Olefination

| Phosphonate Reagent | Base | Product |

|---|---|---|

| Triethyl phosphonoacetate | NaH | (E)-ethyl 3-(4-cyano-3-(trifluoromethyl)phenyl)acrylate |

| Diethyl (cyanomethyl)phosphonate | K2CO3 | (E)-3-(4-cyano-3-(trifluoromethyl)phenyl)acrylonitrile |

Nucleophilic Additions and Substitutions at the Aldehyde Carbon

The electrophilic aldehyde carbon is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. This reaction leads to the formation of a secondary alcohol after an aqueous workup. The strong electron-withdrawing effect of the trifluoromethyl group increases the partial positive charge on the aldehyde carbon, enhancing its reactivity towards nucleophiles.

Reactivity of the Nitrile Group

The nitrile group in this compound also exhibits characteristic reactivity, serving as a precursor to amines or carboxylic acids. The electron-withdrawing substituents on the aromatic ring can influence the reactivity of the nitrile group, generally making the carbon atom more electrophilic. researchgate.net

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like hydrochloric acid to produce the carboxylic acid and an ammonium salt. libretexts.org Alkaline hydrolysis, using a base like sodium hydroxide, initially yields a carboxylate salt, which must be subsequently acidified to produce the free carboxylic acid. libretexts.org

Reduction to Amines: The nitrile group can be reduced to a primary amine, 4-cyano-3-(trifluoromethyl)benzylamine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel is also an effective and often more economical method for this reduction on an industrial scale. wikipedia.org Other reagents like diisopropylaminoborane in the presence of catalytic lithium borohydride have been shown to reduce a variety of nitriles to primary amines in high yields. nih.govorganic-chemistry.org

Hydrolysis and Alcoholysis Reactions

The formyl (-CHO) and cyano (-CN) groups of this compound are both susceptible to nucleophilic attack, leading to hydrolysis and alcoholysis products. 2-Cyanobenzaldehyde, a related structure, is known to be a useful starting material for cascade reactions leading to various heterocycles researchgate.net. The aldehyde functional group can react with alcohols in the presence of an acid catalyst to form acetals. Similarly, reaction with water can lead to the formation of a hydrate, although this equilibrium usually favors the aldehyde.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. Given the presence of strong electron-withdrawing groups on the aromatic ring, the conditions for these transformations may require careful optimization to avoid side reactions.

Reduction to Amine Functionalities

The nitrile and formyl functionalities can be reduced to form amine and alcohol groups, respectively. The reduction of aromatic nitriles to primary amines is a well-established transformation. The presence of electron-withdrawing groups on the aromatic ring, such as the formyl and trifluoromethyl groups in this compound, generally accelerates the rate of reduction of the nitrile group and leads to higher yields of the corresponding benzylamine nih.gov.

A variety of reducing agents can be employed, and the choice of reagent can allow for selective reduction. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitrile and the aldehyde, yielding (5-(aminomethyl)-2-(trifluoromethyl)phenyl)methanol. In contrast, milder or more selective reagents could potentially target one group over the other. For example, sodium borohydride (NaBH₄) typically reduces aldehydes in the presence of nitriles. Catalytic hydrogenation could also be employed, where reaction conditions (catalyst, pressure, temperature) would determine the final product. Unfortunately, the selective reduction of a nitrile in the presence of an aldehyde is generally not possible, as aldehydes are also reduced nih.gov.

Table 1: Potential Reduction Products of this compound

| Reagent | Primary Product(s) |

|---|---|

| LiAlH₄ | (5-(aminomethyl)-2-(trifluoromethyl)phenyl)methanol |

| NaBH₄ | 5-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile |

| H₂/Catalyst (e.g., Raney Ni) | (5-(aminomethyl)-2-(trifluoromethyl)phenyl)methanol |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile functional group, with its carbon-nitrogen triple bond, can participate as a 2π component in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes nih.gov. The participation of unactivated cyano groups as dienophiles in Diels-Alder reactions or as enophiles in ene reactions is rare but has been utilized in formal [2+2+2] cycloaddition strategies to synthesize pyridine (B92270) derivatives nih.gov. These reactions often occur as part of an intramolecular pericyclic cascade nih.gov. For this compound, the high degree of electron deficiency in the π-system of the nitrile, induced by the adjacent electron-withdrawing groups, might enhance its reactivity towards electron-rich dienes or other cycloaddition partners.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry and exerts a profound influence on the reactivity of the aromatic ring nih.gov.

Electron-Withdrawing Effects and Ring Activation/Deactivation

The -CF₃ group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution due to its powerful electron-withdrawing inductive effect (-I effect) nih.govnbinno.com. Unlike groups such as -NO₂ or -CN, the -CF₃ group has no π-accepting resonance capability. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation significantly more difficult compared to benzene.

Conversely, this strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an ortho or para position nbinno.com. The combined electron-withdrawing power of the formyl, cyano, and trifluoromethyl groups makes the aromatic ring of this compound exceptionally electron-poor.

Table 2: Comparison of Electronic Substituent Parameters (Hammett Constants)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

Data represent a general compilation of Hammett constants, which quantify the electron-donating or -withdrawing influence of substituents on a benzene ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing substituents libretexts.org. It is important to clarify that SNAr does not occur via substitution of a fluorine atom on the -CF₃ group itself, as the C-F bonds within this group are exceptionally strong and lack a suitable pathway for nucleophilic attack.

Instead, the -CF₃ group acts as a powerful activating group for SNAr reactions if a leaving group (such as a halogen) is present elsewhere on the aromatic ring, particularly at positions ortho or para to it. In this compound, the trifluoromethyl group at C2, the nitrile group at C1, and the formyl group at C5 all contribute to stabilizing the negative charge of the Meisenheimer complex intermediate that would form during a nucleophilic attack libretexts.org. If, for example, a chlorine atom were present at the C4 or C6 position, the molecule would be highly susceptible to substitution by nucleophiles. The reaction mechanism is a two-step addition-elimination process, and the stabilization of the anionic intermediate is the key factor for a facile reaction libretexts.org. While some SNAr reactions are stepwise, recent studies suggest that many proceed through a concerted mechanism nih.gov.

Direct Arylation and Cross-Coupling Reactions

Palladium-catalyzed direct arylation via C-H bond activation has emerged as a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds rsc.org. This methodology avoids the pre-functionalization often required in traditional cross-coupling reactions like Suzuki or Stille coupling.

For this compound, direct arylation would involve the selective activation of one of the aromatic C-H bonds. The regioselectivity of this process is complex and is influenced by steric effects, electronic effects, and the specific catalytic system employed. The C-H bonds on this electron-deficient ring have different acidities and steric environments. The positions ortho to the strongly directing formyl and cyano groups are potential sites for C-H activation. For instance, palladium-catalyzed direct C-5 arylation is a known transformation for certain azole compounds preprints.org. The specific conditions, including the choice of catalyst, ligand, base, and solvent, would be critical in determining which C-H bond of this compound would react preferentially with a coupling partner, such as an aryl halide or pseudohalide rsc.org.

Domino and Cascade Reaction Processes

While no specific domino or cascade reactions for this compound have been documented, the reactivity of analogous ortho-formyl benzonitriles suggests potential pathways. These compounds are known to be valuable precursors in cascade reactions for the synthesis of nitrogen-containing heterocycles, such as isoindolinones. nih.gov

Typically, these reactions are initiated by the nucleophilic addition to the aldehyde group, followed by an intramolecular cyclization involving the nitrile. For instance, an electrochemical-initiated tandem reaction of 2-formyl benzonitrile (B105546) with anilines leads to the formation of N-aryl isoindolinones. nih.govresearchgate.netresearchgate.net This process involves the initial formation of an imine, which then undergoes an intramolecular cyclization.

Another example of cascade reactions involves ortho-carbonyl-substituted benzonitriles reacting with pronucleophiles in the presence of a base to form isoindolin-1-ones with a tetrasubstituted C-3 position. nih.gov These reactions can combine up to six elemental steps in a single pot under mild, metal-free conditions. nih.gov

In the context of this compound, the presence of the electron-withdrawing trifluoromethyl group would likely enhance the electrophilicity of the aromatic ring and the aldehyde, potentially influencing the reaction rates and pathways of such cascade processes.

Stereochemical Considerations in Reactions Involving the Compound

There is no available research on the stereochemical considerations in reactions specifically involving this compound. However, the principles of stereoselective synthesis can be applied to predict potential outcomes in reactions where chirality is introduced.

For reactions involving the formyl group, such as nucleophilic additions, the use of chiral catalysts or reagents could lead to the formation of enantiomerically enriched products. The steric and electronic properties of the trifluoromethyl group and the nitrile group would play a crucial role in the facial selectivity of the nucleophilic attack on the aldehyde.

In the broader context of substituted benzonitriles, atroposelective synthesis to create axially chiral benzonitriles has been reported. researchgate.net This involves the controlled formation of the nitrile unit on a biaryl scaffold that is pre-installed with a stereogenic axis in a racemic form, using N-heterocyclic carbenes as organocatalysts. researchgate.net While this is not directly applicable to this compound as it is not a biaryl, it highlights a strategy for inducing chirality in benzonitrile-containing molecules.

Should this compound be used in reactions that generate a new stereocenter, the existing substituents would influence the diastereoselectivity of the transformation. For example, in a cyclization reaction, the trifluoromethyl group could direct the approach of a reagent to the opposite face of the molecule, leading to a preferred diastereomer.

Derivatives and Analogues: Synthesis and Research Significance

Synthesis of Positional Isomers and Structurally Related Compounds

The precise placement of functional groups on the aromatic ring is critical for determining a molecule's biological activity and chemical reactivity. The synthesis of positional isomers of formyl-(trifluoromethyl)benzonitriles allows researchers to probe structure-activity relationships. While specific peer-reviewed synthetic pathways for the following isomers are not extensively detailed in the literature, their commercial availability suggests established, albeit often proprietary, manufacturing processes. lead-sciences.com General synthetic strategies for such compounds often involve multi-step sequences, including halogenation, nitration, reduction, diazotization, and cyanation of appropriately substituted trifluoromethylated toluene (B28343) or aniline (B41778) precursors. google.comgoogle.com The formyl group can be introduced by the oxidation of a methyl or hydroxymethyl group, or via formylation of the aromatic ring. chemicalbook.comresearchgate.net

This positional isomer, with the formyl and trifluoromethyl groups in a meta-relationship to the nitrile, is a known chemical entity. lead-sciences.com Its structure offers a different electronic and steric profile compared to the 5-formyl-2-(trifluoromethyl) isomer. It is available from various chemical suppliers as a building block for organic synthesis. lead-sciences.com

Table 1: Chemical Properties of 3-Formyl-5-(trifluoromethyl)benzonitrile

| Property | Value |

|---|---|

| CAS Number | 569370-39-4 |

| Molecular Formula | C₉H₄F₃NO |

| Molecular Weight | 199.13 g/mol |

| Appearance | Not specified (typically solid) |

Data sourced from commercial supplier information. lead-sciences.comchemsrc.com

In this isomer, the nitrile and trifluoromethyl groups are ortho to each other, which can lead to unique intramolecular interactions and reactivity patterns. This compound serves as a valuable intermediate in the synthesis of more complex molecules where this specific substitution pattern is required. For instance, related structures like 4-Amino-2-(trifluoromethyl)benzonitrile are synthesized via multi-step processes starting from m-trifluoromethyl fluorobenzene, involving bromination, cyanation, and ammonolysis. google.com The synthesis of the formyl analogue could potentially involve similar intermediates, followed by a Sandmeyer or other related reaction to introduce the formyl group.

Table 2: Chemical Properties of 4-Formyl-2-(trifluoromethyl)benzonitrile

| Property | Value |

|---|---|

| CAS Number | 101066-58-4 |

| Molecular Formula | C₉H₄F₃NO |

| Molecular Weight | 199.13 g/mol |

| Appearance | Not specified |

Data sourced from commercial supplier information.

Development of Fluorinated Benzonitrile (B105546) Analogs

The development of novel fluorinated benzonitrile analogs is a significant area of research, driven by the quest for new pharmaceuticals and agrochemicals. nbinno.com The trifluoromethyl group is a key feature in many active compounds. nbinno.com For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for crop-protection products, and a 4-trifluoromethyl-substituted pyridine (B92270) moiety is found in the commercialized agrochemicals flonicamid (B1672840) and pyroxsulam. chemsrc.com

Synthetic strategies often involve building the molecule from simpler fluorinated precursors. A patented method for preparing 3-fluoro-4-trifluoromethylbenzonitrile starts with ortho-fluoro benzotrifluoride, which undergoes a five-step sequence of nitration, reduction, bromination, diazotization amine-removing reaction, and finally, a substitution reaction where a bromine atom is replaced by a cyano group using cuprous cyanide. google.com Such multi-step syntheses highlight the modular approach often required to achieve the desired substitution patterns on these highly functionalized aromatic rings. These fluorinated benzonitrile analogs are crucial building blocks for creating diverse molecular libraries to screen for biological activity.

Functional Group Modifications

The formyl and nitrile groups on the trifluoromethyl-benzonitrile scaffold are key reactive handles that allow for a wide range of chemical transformations, enabling the synthesis of diverse derivatives.

The oxidation of a primary benzyl (B1604629) alcohol (hydroxymethyl group) to a benzaldehyde (B42025) (formyl group) is a fundamental transformation in organic synthesis. For sensitive substrates, particularly those bearing other functional groups, mild and selective oxidation methods are required. Several modern reagents are well-suited for this purpose and avoid the harsh conditions and toxic heavy metals associated with older methods. organic-chemistry.org

Swern Oxidation : This widely used method employs dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (B128534). organic-chemistry.orgwikipedia.orgyoutube.comalfa-chemistry.com The reaction is known for its high yields and excellent tolerance of a wide variety of functional groups, making it a prime candidate for the oxidation of a (trifluoromethyl)benzyl alcohol without affecting the nitrile group. wikipedia.org The byproducts are volatile and easily removed, although the generation of foul-smelling dimethyl sulfide (B99878) necessitates performing the reaction in a fume hood. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation : The Dess-Martin periodinane is a hypervalent iodine reagent that provides a very mild and efficient method for oxidizing primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.orgpitt.edu The reaction is typically performed at room temperature in solvents like dichloromethane (B109758) and is often complete within a few hours. organic-chemistry.org DMP is highly chemoselective and tolerates sensitive functional groups, including those found in complex natural products. wikipedia.orgpitt.edu

Manganese Dioxide (MnO₂) Oxidation : Activated manganese dioxide is a classic and effective reagent for the selective oxidation of benzylic and allylic alcohols. commonorganicchemistry.commychemblog.com The reaction is heterogeneous, typically carried out by stirring the alcohol with an excess of solid MnO₂ in a solvent like dichloromethane or chloroform. mychemblog.com It is particularly useful for its selectivity, as it generally does not oxidize saturated alcohols, allowing for precise transformations in multifunctional molecules. mychemblog.com

Table 3: Comparison of Mild Oxidation Methods for Hydroxymethyl to Formyl Conversion

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to RT, CH₂Cl₂ | High yield, wide functional group tolerance | Requires low temp, produces dimethyl sulfide (odor) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp, CH₂Cl₂ | Mild, fast, high yield, chemoselective | Reagent is costly and potentially explosive |

| MnO₂ Oxidation | Activated Manganese Dioxide (MnO₂) | Room Temp or Reflux, CH₂Cl₂ | Selective for benzylic/allylic alcohols, simple workup | Requires large excess of reagent, variable activity |

The nitrile group is a versatile functional handle that can be converted into several other important functionalities, significantly expanding the molecular diversity accessible from a formyl-(trifluoromethyl)benzonitrile starting material.

Synthesis of Amidines : The conversion of nitriles to amidines is a crucial transformation, as the amidine group is a key pharmacophore in many therapeutic agents. chemicalbook.com A classic route is the Pinner reaction, which involves treating the nitrile with an alcohol and HCl to form an imidate salt, which is then reacted with ammonia (B1221849) or an amine. researchgate.net More modern methods include the direct copper-catalyzed reaction of nitriles with amines, which has been shown to be effective for benzonitriles bearing electron-withdrawing groups like -CF₃. chemicalbook.com

Ritter Reaction to form Amides : The Ritter reaction allows for the conversion of a nitrile into an N-alkyl amide. nih.gov The reaction proceeds by generating a stable carbocation from a tertiary or benzylic alcohol in the presence of a strong acid, which is then trapped by the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to the amide. nih.govchemistrysteps.com This method could be applied to formyl-(trifluoromethyl)benzonitriles to generate N-substituted amides, further diversifying the available derivatives. wikipedia.orggoogle.com

Synthesis of Tetrazoles : The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source (like sodium azide) to form a tetrazole ring. nbinno.com This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The reaction can be catalyzed by various reagents, including zinc salts or triethylamine hydrochloride. nbinno.com

Utility as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of three distinct functional groups—formyl, cyano, and trifluoromethyl—renders 5-Formyl-2-(trifluoromethyl)benzonitrile an exemplary starting material for advanced organic synthesis. The aldehyde and nitrile groups serve as reactive handles for a multitude of chemical transformations, including condensations, cyclizations, and multi-component reactions. The trifluoromethyl group, known for its strong electron-withdrawing nature and lipophilicity, can significantly influence the reactivity of the molecule and impart desirable properties, such as metabolic stability and binding affinity, to the final products. This combination of functionalities allows chemists to design synthetic pathways that build molecular complexity in a controlled and efficient manner.

The bifunctional nature of formyl-benzonitriles makes them ideal precursors for the synthesis of polyheterocyclic systems through cascade reactions. Research on the closely related 2-formylbenzonitrile has shown its ability to react with various nucleophiles to construct fused heterocyclic scaffolds, most notably isoindolinones. researchgate.netmdpi.comnih.gov These reactions typically proceed through an initial attack on the aldehyde, followed by an intramolecular cyclization involving the nitrile group.

For instance, an electrochemical-induced tandem reaction of 2-formylbenzonitrile with various anilines has been developed to produce a library of N-aryl isoindolinones. mdpi.comnih.gov This process highlights the utility of the formyl and nitrile groups in a one-pot reaction to build complex heterocyclic products. The presence of a trifluoromethyl group, as in this compound, is expected to enhance the electrophilicity of the formyl carbon and influence the electronic properties of the entire aromatic system, potentially altering reaction pathways and yields. This modulation can be harnessed to synthesize novel heterocyclic compounds that are otherwise difficult to access.

Table 1: Synthesis of N-Aryl Isoindolinone Derivatives from 2-Formylbenzonitrile and Anilines

This table illustrates the scope of a reaction using an analogue, 2-formylbenzonitrile, to form complex heterocyclic systems. The yields demonstrate the feasibility of such cyclization strategies.

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | 3-(phenylamino)isoindolin-1-one | 91 |

| 2 | 2-Bromoaniline | 3-((2-bromophenyl)amino)isoindolin-1-one | 80 |

| 3 | 2-Iodoaniline | 3-((2-iodophenyl)amino)isoindolin-1-one | 57 |

| 4 | 2-Chloroaniline | 3-((2-chlorophenyl)amino)isoindolin-1-one | 82 |

| 5 | 2-Methoxyaniline | 3-((2-methoxyphenyl)amino)isoindolin-1-one | 78 |

| 6 | 2-Aminobenzonitrile | 3-((2-cyanophenyl)amino)isoindolin-1-one | 70 |

| 7 | 2-Aminobenzophenone | 3-((2-benzoylphenyl)amino)isoindolin-1-one | 75 |

Data sourced from Molecules (2022). mdpi.com

The synthesis of trifluoromethyl-containing heterocycles is of particular interest in medicinal chemistry, and building blocks like trifluoromethylnitrones are considered valuable precursors for this purpose. rsc.org By analogy, this compound serves as a pre-functionalized aromatic core, poised for elaboration into more complex, fluorine-containing polyheterocyclic drugs and materials.

Macrocycles are a class of molecules that are of great interest in drug discovery, often targeting challenging protein-protein interactions. frontiersin.org The synthesis of these large ring structures relies on building blocks that possess at least two reactive functional groups capable of participating in an intramolecular cyclization reaction. nih.gov

This compound can be envisioned as a valuable building block for macrocycle synthesis. The formyl and nitrile groups can be chemically modified to introduce functionalities suitable for various cyclization strategies. For example:

The formyl group can be reduced to a primary alcohol or converted to an amine via reductive amination.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

These transformations would yield a bifunctional intermediate with reactive ends (e.g., an amino acid or hydroxy acid) that can be linked to other fragments and ultimately cyclized. Common macrocyclization reactions include amide bond formation, Mitsunobu reactions, Ullmann couplings, and Suzuki-Miyaura cross-coupling reactions. nih.govmdpi.com The rigid phenyl ring of the benzonitrile derivative would act as a structural scaffold, imparting a degree of pre-organization to the linear precursor, which can facilitate the ring-closing step. The trifluoromethyl group would add a lipophilic and metabolically stable element to a specific region of the macrocycle, a desirable feature in drug design. While specific examples utilizing this compound in macrocycle synthesis are not yet widely reported, its structural motifs are consistent with those used in the construction of diverse macrocyclic libraries. nih.gov

The utility of functionalized benzonitriles as key intermediates in multi-step syntheses is well-established, particularly in the pharmaceutical industry. lookchem.com A notable example is the analogue 2-fluoro-5-formylbenzonitrile (B141211), which is a crucial intermediate in the synthesis of Olaparib, a PARP (poly ADP-ribose polymerase) inhibitor used for the treatment of certain cancers. guidechem.comgoogle.comnih.gov

In the synthesis of Olaparib, 2-fluoro-5-formylbenzonitrile undergoes reactions such as the Horner-Wadsworth-Emmons reaction to build a larger molecular framework. google.comacs.org The formyl group provides a key reactive site for C-C bond formation, while the nitrile and fluoro groups are carried through the sequence to be part of the final complex structure.

Table 2: Exemplary Synthetic Step Involving a Formylbenzonitrile Intermediate

This table outlines a key transformation in the synthesis of the drug Olaparib, where the analogue 2-fluoro-5-formylbenzonitrile is a critical starting material.

| Starting Material | Reagent | Reaction Type | Product |

| 2-fluoro-5-formyl benzonitrile | Diethyl phosphite (B83602) ylide | Horner-Wadsworth-Emmons | 2-fluoro-5-[(3-oxo-2-benzofuran-1(3H)-ylidene)methyl] benzonitrile |

| 2-fluoro-5-formylbenzoic acid | Cyclopropyl amide | Amide Coupling | Aldehyde intermediate for subsequent HWE reaction |

Data sourced from patent literature and process chemistry reviews. google.comacs.org

The compound this compound can similarly serve as a vital intermediate. The trifluoromethyl group, being a bioisostere of other groups like chlorine or isopropyl, allows chemists to synthesize analogues of existing drugs or new chemical entities with modified pharmacokinetic or pharmacodynamic profiles. Its role as an intermediate allows for the late-stage introduction of the trifluoromethylated phenylnitrile moiety, a common feature in many bioactive molecules. nih.govacs.org The ability to carry out multi-step syntheses in a continuous flow process is also becoming increasingly important, and stable, reactive intermediates like functionalized benzonitriles are well-suited for such automated platforms. researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks. For 5-Formyl-2-(trifluoromethyl)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular architecture.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.

The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm. The aromatic region would display a more complex pattern due to the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrile (-CN), trifluoromethyl (-CF₃), and formyl (-CHO) groups. The proton ortho to the formyl group is expected to be the most deshielded among the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.9 - 10.1 | Singlet (s) |

| Aromatic H (Ortho to -CHO) | 8.2 - 8.4 | Doublet (d) |

| Aromatic H (Ortho to -CN) | 7.9 - 8.1 | Doublet (d) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde is characteristically found far downfield (190-200 ppm). The carbon of the nitrile group appears in the 115-125 ppm range. The carbon in the trifluoromethyl group will show as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have signals in the typical 120-150 ppm range, with their exact shifts determined by the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190 - 192 |

| Aromatic C-CF₃ | 130 - 135 (quartet) |

| Aromatic C-CHO | 135 - 140 |

| Aromatic C-CN | 110 - 115 |

| Other Aromatic C | 125 - 145 |

| Nitrile C≡N | 117 - 119 |

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Characterization

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for compounds containing fluorine. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. For this compound, the ¹⁹F NMR spectrum would show a single sharp signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift, typically referenced against CFCl₃, would be characteristic of a CF₃ group attached to an aromatic ring, usually in the range of -60 to -65 ppm.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivityustc.edu.cn

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would be used to definitively assign which proton is attached to which carbon in the aromatic ring of this compound.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between carbons and protons, typically over two or three bonds. columbia.edunih.gov For instance, an HMBC spectrum would show a correlation between the aldehyde proton and the aromatic carbon it is attached to, as well as the adjacent aromatic carbons. It would also show correlations between the aromatic protons and the carbons of the nitrile, formyl, and trifluoromethyl groups, confirming the substitution pattern on the benzene ring. ustc.edu.cn

Dynamic NMR Studies for Conformational Analysis and Exchange Phenomena

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. For this compound, DNMR could be used to study the rotational barrier of the formyl group. At low temperatures, the rotation around the C-C bond between the aromatic ring and the aldehyde group might be slow enough to be observed on the NMR timescale. This could potentially lead to the observation of distinct signals for otherwise equivalent aromatic protons, providing insight into the molecule's conformational dynamics.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These two methods are often complementary. thermofisher.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. For this compound, the IR spectrum would show characteristic absorption bands for each functional group. A strong, sharp peak for the C≡N stretch of the nitrile group is expected around 2220-2240 cm⁻¹. The C=O stretch of the aldehyde would appear as a strong band around 1700-1720 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically result in strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. thermofisher.com Therefore, symmetric vibrations are often more prominent in Raman spectra. For this molecule, the symmetric stretching of the aromatic ring would likely give a strong Raman signal. The C≡N and C=O stretches are also typically observable in the Raman spectrum, providing complementary data to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1720 | IR (Strong), Raman (Moderate) |

| Aldehyde (-CHO) | C-H Stretch | 2720 - 2820 | IR (Moderate) |

| Nitrile (-CN) | C≡N Stretch | 2220 - 2240 | IR (Strong), Raman (Strong) |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 | IR (Very Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR & Raman (Variable) |

Vibrational Mode Analysis of Formyl and Nitrile Groups

The infrared (IR) spectrum of this compound is distinguished by characteristic absorption bands corresponding to the vibrational modes of its key functional groups: the formyl (C=O) and nitrile (C≡N) moieties. The analysis of these bands provides direct evidence for the presence of these groups within the molecular structure.

The nitrile group (C≡N) stretching vibration typically appears in a relatively clean region of the spectrum. For substituted benzonitriles, this vibration is observed in the range of 2220-2240 cm⁻¹. researchgate.net The presence of strong electron-withdrawing groups on the aromatic ring, such as the formyl and trifluoromethyl groups in this compound, is expected to increase the frequency and decrease the intensity of the C≡N stretching band. researchgate.net

The formyl group's carbonyl (C=O) stretching vibration is a strong and readily identifiable band, generally found between 1650 and 1750 cm⁻¹. libretexts.org For aromatic aldehydes, this peak typically appears in the 1710-1685 cm⁻¹ range. The conjugation with the benzene ring slightly lowers the frequency compared to aliphatic aldehydes. The precise position of this band is sensitive to the electronic effects of other substituents on the ring.

Table 1: Characteristic IR Absorption Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Medium to Weak |

Fingerprint Region Analysis for Structural Confirmation

For this compound, the fingerprint region would contain a complex pattern of absorptions that, when compared with a reference spectrum, can unequivocally confirm the compound's identity and purity. libretexts.org This region is particularly valuable for distinguishing between isomers that may have very similar functional group absorptions in the higher frequency region of the spectrum. libretexts.org The vibrations associated with the C-F bonds of the trifluoromethyl group also contribute to the complexity of this region.

Methodological Aspects of Sample Preparation (KBr pellets, thin films, ATR)

Proper sample preparation is critical for obtaining high-quality IR spectra. For a solid compound like this compound, several methods are available.

KBr Pellets : This is a common transmission technique for solid samples. It involves grinding a small amount of the sample (1-2 mg) with a spectroscopic grade alkali halide, typically potassium bromide (KBr), which is transparent to IR radiation. irdg.orgdrawellanalytical.com The fine powder mixture is then pressed under high pressure in a die to form a thin, transparent pellet, which is placed in the spectrometer's sample holder. irdg.orgdrawellanalytical.com This method ensures a homogeneous dispersion of the sample and minimizes light scattering. irdg.org

Thin Films : This method is suitable for substances that can be dissolved in a volatile solvent. A solution of the compound is applied to an IR-transparent window (such as a NaCl or KBr plate), and the solvent is allowed to evaporate, leaving a thin film of the solid sample on the window for analysis.

Attenuated Total Reflectance (ATR) : ATR is a popular and convenient technique that requires minimal sample preparation. ufl.edulibretexts.org The solid sample is placed in direct contact with a high-refractive-index crystal, often made of diamond or zinc selenide. ufl.edu An IR beam is passed through the crystal in such a way that it reflects internally. At each reflection point, an evanescent wave penetrates a short distance into the sample, where it can be absorbed. thermofisher.com This attenuation of the reflected beam is measured to generate the absorption spectrum. ATR is particularly advantageous for analyzing powdered samples directly. libretexts.org

Table 2: Comparison of IR Sample Preparation Methods

| Method | Principle | Sample Amount | Advantages | Disadvantages |

|---|---|---|---|---|

| KBr Pellet | Transmission | ~1-2 mg | High-quality spectra, well-established | Can be time-consuming, potential for polymorphism changes due to grinding, hygroscopic nature of KBr |

| Thin Film | Transmission | Variable | Simple for soluble samples | Difficult for insoluble materials, potential for residual solvent peaks |

| ATR | Internal Reflectance | ~1-2 mg | Minimal sample prep, fast, non-destructive | Spectra may differ slightly from transmission methods, requires good sample-crystal contact |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). nih.govthermofisher.com This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₉H₄F₃NO, HRMS can distinguish its mass from other potential formulas that might have the same nominal mass. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element.

Table 3: Calculation of Theoretical Exact Mass for C₉H₄F₃NO

| Element | Number of Atoms | Exact Mass of Isotope | Subtotal (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | Theoretical Monoisotopic Mass | 199.024508 |

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Different ionization methods can be employed to generate ions for mass analysis, with Electron Ionization (EI) and Electrospray Ionization (ESI) being two of the most common.

Electron Ionization (EI) : In this "hard" ionization technique, the sample is vaporized and bombarded with a high-energy beam of electrons (typically 70 eV). emory.edu This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺•) but also to cause extensive fragmentation. emory.edu The resulting mass spectrum contains numerous fragment ions that provide valuable information about the molecule's structure. nih.gov

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that is particularly useful for polar and non-volatile molecules. chemrxiv.org A solution of the sample is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺, in positive ion mode) are desorbed into the gas phase. chemrxiv.org Because ESI imparts little excess energy to the molecule, it generally produces the molecular ion with minimal fragmentation, making it ideal for determining the molecular weight. nih.govsemanticscholar.org

Table 4: Comparison of EI and ESI Techniques

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

|---|---|---|

| Ionization Type | Hard | Soft |

| Typical Ion | Molecular ion (M⁺•), extensive fragments | Protonated molecule ([M+H]⁺) or other adducts |

| Sample State | Volatile or thermally stable | Soluble in a polar solvent |

| Primary Use | Structural elucidation via fragmentation patterns | Molecular weight determination |

Fragmentation Pathway Analysis

Under Electron Ionization (EI) conditions, the molecular ion of this compound (m/z = 199) is expected to undergo characteristic fragmentation, providing structural confirmation. Plausible fragmentation pathways include the loss of small, stable neutral molecules or radicals from the functional groups.

Loss of a Formyl Radical : A common fragmentation for aldehydes is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a formyl radical (•CHO). This would produce a prominent ion at m/z 170.

[C₉H₄F₃NO]⁺• → [C₈H₄F₃N]⁺ + •CHO (m/z 170)

Loss of Carbon Monoxide : Aromatic aldehydes can also lose a neutral carbon monoxide (CO) molecule after ionization, a process known as decarbonylation. This would result in an ion at m/z 171.

[C₉H₄F₃NO]⁺• → [C₈H₄F₃N]⁺• + CO (m/z 171)

Loss of Trifluoromethyl Radical : The C-CF₃ bond can cleave to release a trifluoromethyl radical (•CF₃), which is a relatively stable radical. This would yield an ion at m/z 130.

[C₉H₄F₃NO]⁺• → [C₈H₄NO]⁺ + •CF₃ (m/z 130)

Loss of Fluorine : The loss of a single fluorine atom is another possible pathway, leading to an ion at m/z 180.

[C₉H₄F₃NO]⁺• → [C₉H₄F₂NO]⁺ + •F (m/z 180)

Analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for a detailed reconstruction of the molecule's structure.

Table 5: Plausible Fragmentation Pathways and Resulting Ions

| Molecular Ion (m/z) | Neutral/Radical Loss | Mass of Loss | Resulting Fragment Ion (m/z) |

|---|---|---|---|

| 199 | •CHO | 29 | 170 |

| 199 | CO | 28 | 171 |

| 199 | •CF₃ | 69 | 130 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of this compound.

Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), specific experimental X-ray crystallographic data for this compound could not be located. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available at present.

For a compound of this nature, a hypothetical X-ray diffraction experiment would involve growing a single crystal of sufficient quality. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected. The analysis of this pattern would yield the electron density map of the molecule, from which the positions of the individual atoms could be determined.

The expected structural data would provide invaluable insights into:

The planarity of the benzonitrile (B105546) ring and the orientation of the formyl and trifluoromethyl substituents.

Intra- and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

The precise bond lengths and angles, offering a comparison between the experimental structure and theoretical models.

While empirical data is not available, computational modeling could offer theoretical predictions of these parameters. However, without experimental validation, these remain theoretical constructs.

Table 1: Hypothetical X-ray Crystallographic Data Parameters for this compound

| Parameter | Expected Information (Currently Unavailable) |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules/unit cell) | Integer value |

| Density (calculated) | g/cm³ |

| Key Bond Lengths | C-C, C-N, C=O, C-F (Å) |

| Key Bond Angles | Angles involving the substituent groups (°) |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques used to investigate the electronic structure and photophysical properties of molecules. UV-Vis spectroscopy measures the wavelengths of light absorbed by the compound as electrons are promoted to higher energy levels, while fluorescence spectroscopy measures the light emitted as these excited electrons return to the ground state.

A comprehensive search of the scientific literature did not yield any specific experimental electronic absorption or fluorescence spectra for this compound. Therefore, detailed research findings on its absorption maxima (λmax), molar extinction coefficients (ε), emission maxima (λem), and quantum yields (Φ) are not publicly available.

The electronic properties of this molecule are expected to be influenced by the interplay of the electron-withdrawing trifluoromethyl and formyl groups and the π-system of the benzonitrile core. The absorption spectrum would likely exhibit characteristic bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands would be sensitive to the solvent polarity.

Fluorescence, if present, would provide information about the de-excitation pathways of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, would offer insights into the structural relaxation in the excited state.

Table 2: Hypothetical Spectroscopic Data for this compound

| Parameter | Expected Data (Currently Unavailable) |

| Absorption Spectroscopy | |

| Solvent | e.g., Methanol, Cyclohexane, etc. |

| Absorption Maxima (λmax) | nm |

| Molar Extinction Coefficient (ε) | M⁻¹cm⁻¹ |

| Fluorescence Spectroscopy | |

| Excitation Wavelength (λex) | nm |

| Emission Maxima (λem) | nm |

| Stokes Shift | nm |

| Fluorescence Quantum Yield (Φ) | Dimensionless |

| Fluorescence Lifetime (τ) | ns |

In the absence of experimental data, theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the electronic absorption and emission properties of this compound. These computational approaches can provide valuable estimates of the excitation energies and oscillator strengths, offering a theoretical framework for its photophysical behavior. However, these predictions would require experimental verification.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, offering insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure